molecular formula C10H9N3O2 B8552279 2-(2-Nitrobenzyl)-imidazole

2-(2-Nitrobenzyl)-imidazole

Cat. No. B8552279
M. Wt: 203.20 g/mol
InChI Key: TZWZGUNFZZTVNS-UHFFFAOYSA-N
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Patent
US04459232

Procedure details

Ethanol (2,200 ml) and 5,156 g (8.81 moles) of ethyl 2-(2-nitrophenyl)acetimidate hydrochloride were charged into a 22 liter flask. The suspension was stirred under nitrogen at room temperature and 1022.9 g (9.73 moles) of aminoacetaldehyde dimethylacetal were added all at once. The mixture was stirred for 1 hour and 1,693 ml of 12N hydrochloric acid were added all at once to cause a gentle exotherm (to 40°). Heat was then applied and the temperature was maintained at 70°-80° for 30 minutes. The solution was cooled to 20° (ice-water bath) and diluted with 2,700 ml fo 10N sodium hydroxide solution to precipitate the product. The suspension was stirred at 10° for 1 hour under nitrogen atmosphere, the solid collected by filtration and washed with 3×2,000 ml of water to give 2-(2-nitrobenzyl)-imidazole, m.p. 155°-7°.
Quantity
1022.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl 2-(2-nitrophenyl)acetimidate hydrochloride
Quantity
8.81 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11][C:12](=[NH:16])OCC)([O-:4])=[O:3].CO[CH:19](OC)[CH2:20][NH2:21].Cl.[OH-].[Na+]>C(O)C>[N+:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11][C:12]1[NH:16][CH:19]=[CH:20][N:21]=1)([O-:4])=[O:3] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1022.9 g
Type
reactant
Smiles
COC(CN)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
ethyl 2-(2-nitrophenyl)acetimidate hydrochloride
Quantity
8.81 mol
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=C(C=CC=C1)CC(OCC)=N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred under nitrogen at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
a gentle exotherm (to 40°)
TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 70°-80° for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
diluted with 2,700 ml
CUSTOM
Type
CUSTOM
Details
to precipitate the product
STIRRING
Type
STIRRING
Details
The suspension was stirred at 10° for 1 hour under nitrogen atmosphere
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
WASH
Type
WASH
Details
washed with 3×2,000 ml of water

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(CC=2NC=CN2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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